molecular formula C44H69N13O11 B1447745 (Sar1,Thr8)-Angiotensin II CAS No. 53632-49-8

(Sar1,Thr8)-Angiotensin II

カタログ番号 B1447745
CAS番号: 53632-49-8
分子量: 956.1 g/mol
InChIキー: VUFFRQVVDOLRNK-OOQPGHNASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Sar1,Thr8)-Angiotensin II” belongs to the class of organic compounds known as peptides. It is a derivative of Angiotensin II, a hormone that regulates blood pressure and fluid balance in the body . The sequence of this peptide is Sar-Arg-Val-Tyr-Ile-His-Pro-Thr .


Synthesis Analysis

. It is stored at a temperature of -20°C .


Molecular Structure Analysis

The empirical formula of “(Sar1,Thr8)-Angiotensin II” is C44H69N13O11 . Its molecular weight is 956.10 (anhydrous free base basis) .


Physical And Chemical Properties Analysis

“(Sar1,Thr8)-Angiotensin II” is a solid substance . It is soluble in water .

科学的研究の応用

Blood Pressure Regulation

  • Field : Clinical Pharmacology
  • Application : “(Sar1,Thr8)-Angiotensin II” is used to study its effects on blood pressure .
  • Methods : The biological effects of “(Sar1,Thr8)-Angiotensin II” on blood pressure were investigated in six normal subjects on an unrestricted diet .
  • Results : All three Angiotensin II analogues showed agonistic pressor activity, that of “[Sar1,Ile8]-Angiotensin II” being greater than that of “(Sar1,Thr8)-Angiotensin II” or “[Sar1,Ala8]-Angiotensin II”. The antagonistic effect of “(Sar1,Thr8)-Angiotensin II” on blood pressure was less than “[Sar1,Ile8]-Angiotensin II” or "[Sar1,Ala8]-Angiotensin II" .

Endocrine Factors Study

  • Field : Clinical Pharmacology
  • Application : “(Sar1,Thr8)-Angiotensin II” is used to study its effects on plasma aldosterone concentration (PAC) and plasma renin activity (PRA) .
  • Methods : The effects of “(Sar1,Thr8)-Angiotensin II” on PAC and PRA were investigated in six normal subjects on an unrestricted diet .
  • Results : Both “[Sar1,Ile8]-Angiotensin II” and “[Sar1,Ala8]-Angiotensin II” increased PAC and blocked the steroidogenic action of Angiotensin II, while “(Sar1,Thr8)-Angiotensin II” showed little effect on PAC. All three Angiotensin II analogues caused similar suppression of PRA and showed no inhibitory effect on the decrease in PRA produced by Angiotensin II .

Superior Mesenteric Hemodynamic Responsiveness Study

  • Field : Hemodynamics
  • Application : “(Sar1,Thr8)-Angiotensin II” is used to study its effects on superior mesenteric hemodynamic responsiveness .
  • Methods : The methods of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained are not detailed in the source .

Safety And Hazards

“(Sar1,Thr8)-Angiotensin II” is classified as a combustible solid . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

特性

IUPAC Name

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H69N13O11/c1-7-24(4)35(41(65)53-31(19-27-20-48-22-50-27)42(66)57-17-9-11-32(57)39(63)56-36(25(5)58)43(67)68)55-38(62)30(18-26-12-14-28(59)15-13-26)52-40(64)34(23(2)3)54-37(61)29(51-33(60)21-47-6)10-8-16-49-44(45)46/h12-15,20,22-25,29-32,34-36,47,58-59H,7-11,16-19,21H2,1-6H3,(H,48,50)(H,51,60)(H,52,64)(H,53,65)(H,54,61)(H,55,62)(H,56,63)(H,67,68)(H4,45,46,49)/t24-,25+,29-,30-,31-,32-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFFRQVVDOLRNK-OOQPGHNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H69N13O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

956.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Sar1,Thr8)-Angiotensin II

Citations

For This Compound
75
Citations
H Munoz-Ramirez, MC Khosla… - American Journal …, 1978 - journals.physiology.org
Under inactin anesthesia, intravenous infusion of [Sar1,Thr8]angiotensin II produced a hypotensive effect in young spontaneously hypertensive rats (SHR) treated with furosemide and …
Number of citations: 17 journals.physiology.org
RJ Cody Jr, RC Tarazi, FM Fouad, EL Bravo - Circulation, 1980 - Am Heart Assoc
… Masaki Z, Ferrario CM, Bumpus FM, Bravo EL, Khosla MC: The course of arterial pressure and the effect of Sar1-Thr8angiotensin II in a new model of two-kidney hypertension in …
Number of citations: 16 www.ahajournals.org
Y UENO, M ARITA, H SURUDA, O MOHARA… - Japanese heart …, 1985 - jstage.jst.go.jp
The effects of intravertebral artery infusions of [Sar1, Ile8] and [Sar1, Thr8] angiotensin II on the central nervous system were studied in furosemide-treated dogs anesthetized with ƒ¿-…
Number of citations: 2 www.jstage.jst.go.jp
Z Masaki, CM Ferrario, FM Bumpus… - Clinical Science and …, 1977 - europepmc.org
… Intravenous infusion of an angiotensin II antagonist (Sar1-Thr8-angiotensin II) caused arterial pressure to fall during the acute but not the chronic phase of renal hypertension. In this …
Number of citations: 39 europepmc.org
EL Bravo, MC Khosla, FM Bumpus - Progress in biochemical …, 1976 - europepmc.org
… Sar1-Thr8-angiotensin II were studied in sodium-depleted, trained, unanaesthetized dogs. Of the three angiotensin antagonists, Sar1-Thr8-angiotensin II … II, Sar1-Thr8-angiotensin II was …
Number of citations: 13 europepmc.org
GP Brown, JG Douglas - Endocrinology, 1980 - academic.oup.com
Previous studies by other investigators have suggested that angiotensin II binds to three receptors of rat renal glomeruli with different affinities. In contrast, angiotensin II binds to a single…
Number of citations: 54 academic.oup.com
N Jaiswal, DI Diz, MC Chappell, MC Khosla… - …, 1992 - Am Heart Assoc
Angiotensin II stimulates prostaglandin release in blood vessels via activation of angiotensin receptors present in endothelium, vascular smooth muscle cells, or both. We evaluated the …
Number of citations: 183 www.ahajournals.org
MC Khosla, H Munoz-Ramirez, MM Hall… - Journal of Medicinal …, 1977 - ACS Publications
Research Division, Cleveland Clinic Foundation, Cleveland, Ohio 44106. Received January 31, 1977 [l-Sarcosine, 5-0-methylthreonine, 8-isoleucine]-(I),[l-sarcosine, 5-0-…
Number of citations: 21 pubs.acs.org
S Ito, AF Sved - American Journal of Physiology-Regulatory …, 1996 - journals.physiology.org
The rostral ventrolateral medulla (RVLM) plays a primary role in the tonic and phasic control of arterial blood pressure. Stimulation of angiotensin receptors in this region appears to …
Number of citations: 94 journals.physiology.org
S Sen, RR Smeby, FM Bumpus, JG Turcotte - Hypertension, 1979 - Am Heart Assoc
The role of renin-angiotensin system has been examined in the maintenance of hypertension in acute and chronic two-kidney (36 weeks) and chronic one-kidney (12 weeks) Goldblatt …
Number of citations: 65 www.ahajournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。